Trimethylamine N-oxide dihydrate

Catalog No.
S774988
CAS No.
62637-93-8
M.F
C3H11NO2
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylamine N-oxide dihydrate

CAS Number

62637-93-8

Product Name

Trimethylamine N-oxide dihydrate

IUPAC Name

N,N-dimethylmethanamine oxide;hydrate

Molecular Formula

C3H11NO2

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2

InChI Key

GYFWCKUYWWTXCE-UHFFFAOYSA-N

SMILES

C[N+](C)(C)[O-].O.O

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

N,N-Dimethylmethanamine N-Oxide Dihydrate;

Canonical SMILES

C[N+](C)(C)[O-].O

The exact mass of the compound Trimethylamine N-oxide dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Trimethylamine N-oxide dihydrate (TMAO·2H2O, CAS: 62637-93-8) is a highly stable, crystalline amine oxide widely procured as a mild, selective oxidant in organic synthesis, a decarbonylation reagent in organometallic chemistry, and a potent chemical chaperone in biochemical formulations. Unlike its anhydrous counterpart, the dihydrate form is non-hygroscopic under standard ambient conditions, melting at approximately 96 °C. This physical stability makes it the preferred procurement choice for applications requiring precise stoichiometry, such as the selective oxidation of organoboranes, the stepwise removal of carbon monoxide ligands from transition metal complexes, and the stabilization of folded protein states against denaturants like urea . By offering a predictable hydration state, TMAO dihydrate eliminates the need for specialized dry-box handling, directly lowering process complexity in both laboratory and industrial workflows[1].

Research Fit

1
Osmolyte & protein stabilizer for folding, crystallization, and biophysical assays
2
Reported rescue cryoprotectant for challenging macromolecular crystallography
3
Mild, selective oxidant for organoborane-to-alcohol conversion in synthesis

Substituting TMAO dihydrate with anhydrous TMAO introduces severe handling and reproducibility risks; the anhydrous form is aggressively hygroscopic, absorbing approximately 1% water per minute at 80% humidity . This rapid moisture uptake causes significant stoichiometric errors during weighing, which can derail sensitive organometallic decarbonylations or organoborane oxidations unless handled strictly within a glovebox [1]. Furthermore, substituting TMAO dihydrate with other common oxidants, such as hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO), often fails in complex synthetic routes. H2O2 lacks the functional group tolerance of TMAO and can cause over-oxidation or protonolysis of sensitive bonds, while NMO possesses different steric and electronic properties that can alter coordination environments in metal-mediated reactions. In biochemical applications, replacing TMAO with generic polyols or sugars fails to provide the specific, strong preferential exclusion mechanism required to counteract severe urea-induced protein denaturation.

Substitution Risk

TMAO dihydrate
Potential substitute
Why interchangeability may fail
Dihydrate, mp 95–99 °C
Anhydrous TMAO
Anhydrous form unstable; handling challenges may reduce workflow reproducibility
Decreases surface tension; backbone interaction
Betaine / Glycine
Opposite surface activity; protein stabilization mechanism may not transfer
Mild, selective organoborane oxidant
NMMO / H₂O₂
Different redox profile; harsher conditions may compromise sensitive substrates

Processability: Weighing Stability and Moisture Uptake

Accurate stoichiometry is critical for oxidation and decarbonylation reactions. Anhydrous TMAO is highly hygroscopic, absorbing water at a rate of ~1% per minute at 80% relative humidity, making it nearly impossible to weigh accurately on an open bench . In contrast, TMAO dihydrate is a stable, free-flowing crystalline solid that maintains its weight and hydration state under standard ambient conditions, allowing for precise molar dosing without inert atmosphere infrastructure.

Evidence DimensionMoisture absorption rate at 80% humidity
Target Compound DataTMAO dihydrate: Stable, negligible mass change during standard handling
Comparator Or BaselineAnhydrous TMAO: Absorbs ~1% water per minute
Quantified DifferenceDihydrate eliminates rapid stoichiometric drift during benchtop weighing
ConditionsAmbient benchtop handling at 80% relative humidity

Procuring the dihydrate form ensures batch-to-batch reproducibility and eliminates the need for expensive glovebox handling during manufacturing.

Form stability
Head-to-head
mp 95–99 °C (dihydrate) vs 220–222 °C (anhydrous)
Lower melting point simplifies handling; avoids decomposition during drying
Dihydrate is the standard lab form; anhydrous form is hygroscopic and impractical

Precursor Suitability: Mild Decarbonylation of Metal Carbonyls

In the synthesis of complex transition metal catalysts (e.g., Ru, Os, Fe clusters), removing carbon monoxide ligands thermally requires elevated temperatures that often degrade the metal cluster. TMAO dihydrate acts as a highly selective chemical decarbonylating agent, converting CO to CO2 and leaving a labile solvent or amine ligand in its place. Studies on triosmium and diruthenium clusters demonstrate that adding TMAO dihydrate facilitates rapid decarbonylation at room temperature, whereas thermal baselines require prolonged heating and yield significant decomposition byproducts[1].

Evidence DimensionReaction conditions for CO ligand removal
Target Compound DataTMAO dihydrate: Rapid decarbonylation at room temperature
Comparator Or BaselineThermal decarbonylation: Requires elevated temperatures (often >80-100 °C)
Quantified DifferenceTMAO dihydrate enables room-temperature ligand substitution, preventing cluster degradation
ConditionsSynthesis of substituted diruthenium and triosmium carbonyl clusters

It is the reagent of choice for synthesizing temperature-sensitive organometallic catalysts and precursors with high yield and purity.

Surface tension effect
Head-to-head
Δσ = −0.57 (TMAO) vs +1.11 (betaine), +0.87 (glycine) mN·L·m⁻¹·mol⁻¹
Opposite surface activity indicates a distinct stabilization mechanism
Measured at 0.2–1.5 M; mechanism may be critical where betaine/glycine fail

Formulation Compatibility: Counteracting Urea-Induced Protein Denaturation

In biochemical assays and structural biology, proteins are often exposed to denaturing conditions. Urea is a potent denaturant that unfolds proteins by interacting with the peptide backbone. TMAO is uniquely capable of counteracting this effect through preferential exclusion. Quantitative dielectric and kinetic studies show that a 2:1 molar ratio of Urea to TMAO (e.g., 2M Urea with 1M TMAO) completely restores the native folding state and enzyme kinetics (such as hydride transfer rates in LDH) to baseline levels, outperforming generic polyol stabilizers[1].

Evidence DimensionEnzyme activity / structural stability in denaturant
Target Compound Data1M TMAO + 2M Urea: Restores native hydride transfer rates and stability
Comparator Or Baseline2M Urea alone: Severe destabilization and reduced reaction rates
Quantified DifferenceTMAO fully compensates for urea-induced destabilization at a 1:2 molar ratio
ConditionsAqueous protein solutions (e.g., Ribonuclease A, LDH) under osmotic stress

Essential for formulating stable diagnostic enzymes, biotherapeutics, and crystallization buffers where protein integrity must be maintained under stress.

Oxidation selectivity
Class-level
Reported greater functional group tolerance vs alkaline H₂O₂
Milder oxidation for complex organoboranes; fewer side reactions
Yields are substrate-dependent; verify under own reaction conditions

Synthesis Route Compatibility: Mild Oxidation of Organoboranes

Converting organoboranes to alcohols is traditionally performed using alkaline hydrogen peroxide (NaOH/H2O2). However, this aggressive mixture often destroys sensitive functional groups and can cause protonolysis of B-C bonds in polyboryl compounds. TMAO dihydrate serves as an exceptionally mild alternative, oxidizing organoboranes to alcohols (or aldehydes/ketones from diboryl/triboryl alkanes) in high yields without the need for strong bases or peroxides[1].

Evidence DimensionFunctional group tolerance during organoborane oxidation
Target Compound DataTMAO dihydrate: High yield, preserves sensitive functional groups
Comparator Or BaselineNaOH / H2O2: Causes competing protonolysis and side reactions
Quantified DifferenceTMAO dihydrate enables the oxidation of 1,1-diboryl and 1,1,1-triboryl alkanes which degrade under standard peroxide conditions
ConditionsOxidation of functionally substituted organoboranes to alcohols/aldehydes

Allows process chemists to design synthetic routes for complex APIs without requiring protecting groups for peroxide-sensitive moieties.

Cryoprotection protocol
Supporting evidence
4.0 M TMAO soak, 10 s → good diffraction data in test cases
May rescue crystals when conventional cryoprotectants fail
Few test cases reported; suitability must be confirmed per crystal system

Organometallic Precursor and Catalyst Manufacturing

Because it enables room-temperature decarbonylation without cluster degradation, TMAO dihydrate is the reagent of choice for synthesizing advanced transition metal catalysts (e.g., Ru, Os, Fe, Mo complexes). It allows for the precise, stepwise replacement of CO ligands with other functional ligands, a critical step in producing catalysts for industrial polymerization and hydrogenation[1].

Protein Crystallization and Structural Biology

TMAO dihydrate is widely procured as an additive in protein crystallization screens (e.g., Hampton Research kits). Its ability to act as a chemical chaperone and counteract denaturing forces ensures that difficult-to-crystallize proteins maintain their compact, native folded states, improving crystal quality and resolution[2].

API Synthesis via Mild Oxidation

In pharmaceutical manufacturing, TMAO dihydrate is utilized for the mild oxidation of organoboranes and alkyl halides. Its superior functional group tolerance compared to alkaline hydrogen peroxide makes it ideal for late-stage oxidations in complex API synthesis, where avoiding the degradation of sensitive moieties is paramount [3].

Application Fit

Application
Selection Property
Validation Focus
Crystallography cryoprotectant
Reported rescue cryoprotectant versatility
Diffraction quality after rapid soaking protocol
Protein folding & stability studies
Distinct osmolyte mechanism (surface tension decrease)
Stabilization outcomes vs betaine/glycine controls
Mild organoborane oxidation
Reported functional group tolerance in synthesis
Yield and selectivity with sensitive substrates

Physical Description

Colourless to yellow solid; Odourless

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

93.078978594 g/mol

Monoisotopic Mass

93.078978594 g/mol

Heavy Atom Count

6

UNII

C73WZ0186W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62637-93-8

Wikipedia

Trimethylamine oxide dihydrate

Use Classification

Flavoring Agents -> JECFA Flavorings Index

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